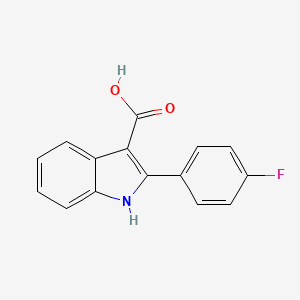

2-(4-fluorophenyl)-1H-indole-3-carboxylic acid

Description

Structural Characteristics and International Union of Pure and Applied Chemistry Nomenclature

The structural characteristics of this compound reflect a sophisticated molecular architecture that incorporates multiple functional elements within a compact framework. The compound features an indole structure, which is a bicyclic compound consisting of a benzene ring fused to a pyrrole ring, serving as the core structural foundation. The carboxylic acid functional group positioned at the 3-position of the indole ring contributes significantly to the compound's acidic properties and potential reactivity in various chemical reactions. This carboxyl group, composed of a hydroxyl group bonded to a carbonyl group, represents one of the most important functional groups in organic chemistry due to its distinctive chemical and physical properties.

The 4-fluorophenyl substituent attached at the 2-position of the indole ring introduces additional complexity and functionality to the molecular structure. The presence of the fluorine atom at the para position of the phenyl ring enhances the compound's lipophilicity and may influence its biological activity through electronic effects and altered molecular interactions. The fluorine atom's small size and high electronegativity create unique electronic characteristics that can affect the compound's reactivity and interactions with other molecules. This strategic placement of the fluorine substituent represents a common medicinal chemistry approach to modulate the pharmacological properties of bioactive compounds.

Table 1: Molecular Properties of this compound

The International Union of Pure and Applied Chemistry nomenclature system provides a systematic approach to naming this complex organic compound. According to standard nomenclature rules, the compound is designated as this compound, which precisely describes the structural arrangement of all functional groups and substituents. The "1H-indole" designation indicates the basic heterocyclic framework with the hydrogen atom attached to the nitrogen at position 1 of the indole ring. The "3-carboxylic acid" portion specifies the location and nature of the carboxyl functional group, while "2-(4-fluorophenyl)" describes the substitution pattern at position 2 of the indole ring.

The systematic naming conventions for carboxylic acids require that the carboxyl carbon be designated as carbon number 1, with other substituents being located and named accordingly. In the International Union of Pure and Applied Chemistry system of nomenclature, the characteristic suffix for a carboxyl group is "oic acid," which must be carefully distinguished from similar common naming systems. The structural complexity of this compound necessitates the use of systematic nomenclature to avoid ambiguity and ensure precise chemical communication within the scientific community.

Table 2: Comparative Analysis of Related Fluorophenyl Indole Derivatives

Historical Development in Heterocyclic Chemistry

The historical development of heterocyclic chemistry, particularly concerning indole derivatives, represents one of the most significant achievements in organic chemistry over the past century and a half. Indole chemistry began to develop with the study of the dye indigo, marking the earliest systematic investigation of this important heterocyclic system. The foundational work in this field was established in 1866 when Adolf von Baeyer successfully reduced oxindole to indole using zinc dust, representing a pivotal moment in the understanding of indole structure and reactivity. Subsequently, in 1869, Baeyer proposed a structural formula for indole, providing the theoretical framework that would guide future research in this area.

The significance of indole derivatives in early chemical industry cannot be overstated, as certain indole derivatives served as important dyestuffs until the end of the 19th century. This commercial importance drove continued research and development in indole chemistry, leading to improved synthetic methodologies and deeper understanding of structure-activity relationships. The name "indole" itself reflects this historical connection to the dye industry, being a portmanteau of the words "indigo" and "oleum," since indole was first isolated by treatment of the indigo dye with oleum. This etymological origin underscores the intimate relationship between practical applications and theoretical development that has characterized indole chemistry throughout its history.

The 1930s marked a significant turning point in indole chemistry research, with intensified interest in these compounds driven by emerging understanding of their biological significance. The Fischer indole synthesis, developed by Emil Fischer in 1883, became the most popular method to prepare indole rings and remains widely used more than 140 years after its discovery. This synthetic methodology involves the cyclization of an arylhydrazone, prepared from aryl hydrazine and aldehyde or ketone, by treatment with an acid catalyst or thermal conditions to form the indole nucleus. The mechanism of this reaction has been the subject of intensive investigations for over a century, with many intermediates having been isolated and characterized, contributing to the comprehensive understanding of indole formation processes.

The development of synthetic methodologies for indole preparation has been more extensively studied than perhaps any other single heterocyclic system, resulting in numerous available synthetic routes. This extensive research effort reflects both the fundamental importance of indole structures in natural products and their significant potential in pharmaceutical applications. The variety of synthetic approaches enables chemists to access diverse indole derivatives with specific substitution patterns, such as this compound, through carefully selected reaction sequences and functional group transformations.

Table 3: Historical Milestones in Indole Chemistry Development

The contemporary understanding of indole chemistry builds upon this rich historical foundation, with modern research focusing on the development of novel indole-containing compounds for medicinal applications. The chemical inventory of medicinally useful indole compounds spans the entire structural spectrum, from simple synthetic indoles to highly complex indole alkaloids, demonstrating the versatility and continued relevance of this heterocyclic system. The historical progression from dye chemistry to pharmaceutical research illustrates the evolving role of indole derivatives in addressing human needs and advancing scientific knowledge.

The synthesis and study of specific compounds like this compound represents the culmination of more than 150 years of methodological development and theoretical advancement in heterocyclic chemistry. The incorporation of fluorine substituents represents a relatively modern development in medicinal chemistry, reflecting contemporary understanding of how specific structural modifications can enhance biological activity and selectivity. This compound thus embodies both the historical legacy of indole chemistry and the ongoing innovation in synthetic methodology and molecular design that continues to drive progress in this field.

Properties

IUPAC Name |

2-(4-fluorophenyl)-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-10-7-5-9(6-8-10)14-13(15(18)19)11-3-1-2-4-12(11)17-14/h1-8,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHAIIFRVZNKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501248139 | |

| Record name | 2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773870-18-1 | |

| Record name | 2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773870-18-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501248139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Functionalization of Indole Core

One common approach starts with 2-(4-fluorophenyl)-1H-indole as the precursor, followed by selective carboxylation at the 3-position to introduce the carboxylic acid group. This can be achieved by:

- Bromination at position 3 or 5 using bromine or N-bromosuccinimide (NBS) in solvents like dichloromethane to activate the site for subsequent carboxylation or substitution reactions.

- Carboxylation using carbon dioxide under high pressure and temperature or employing carboxylating agents such as carbon monoxide in the presence of palladium catalysts to install the carboxylic acid at C-3.

This method yields the target compound with high regioselectivity and allows further functional group modifications if desired.

Multi-Step Synthesis via Indole-2-carboxylic Acid Intermediates

Another approach involves synthesizing indole-2-carboxylic acid derivatives first, then introducing the 4-fluorophenyl group at position 2, and finally functionalizing the 3-position:

- Starting materials such as nitrotoluene and diethyl oxalate can be condensed and reduced to form indole-2-carboxylic acid under mild catalytic conditions (e.g., ferrous hydroxide catalyst and hydrazine hydrate reduction).

- Subsequent N- or C-substitution reactions introduce the 4-fluorophenyl moiety, often through palladium-catalyzed coupling reactions (e.g., Buchwald–Hartwig amination or Suzuki-Miyaura coupling) to ensure high yield and selectivity.

Alkylation and Substitution Strategies

- Alkylation of indole derivatives with 4-fluorobenzyl bromide or related halides in the presence of bases such as potassium carbonate in polar aprotic solvents (e.g., DMF) is a common strategy to introduce the fluorophenyl group.

- Nucleophilic substitution reactions facilitated by strong bases like lithium diisopropylamide (LDA) enable the installation of alkyl or aryl substituents at the 3-position, followed by hydrolysis to yield the carboxylic acid.

Detailed Reaction Conditions and Reagents

Research Findings and Optimization Insights

- Bromination and subsequent carboxylation are critical steps that require careful control to avoid side reactions and ensure regioselectivity. The use of NBS offers milder conditions compared to elemental bromine.

- Industrial scale synthesis benefits from continuous flow reactors for bromination and carboxylation steps, improving reproducibility and yield while reducing reaction times.

- The Buchwald–Hartwig palladium-catalyzed amination at the 3-position of indole-2-carboxylic acid derivatives has been shown to efficiently introduce substituted anilines, improving the compound’s biological activity, which can be extrapolated to fluorophenyl substitutions.

- Alkylation under strong base conditions (LDA) at low temperatures (-78 °C) ensures high regioselectivity for C-3 substitution, with subsequent hydrolysis yielding the carboxylic acid functionality intact.

- The use of diethyl oxalate and nitrotoluene as starting materials is advantageous due to their availability and cost-effectiveness, with the catalytic system enabling a high chemical yield and simplified workup.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination + Carboxylation | 2-(4-fluorophenyl)-1H-indole | NBS or Br2, CO2/Pd catalyst, DCM | Direct, regioselective | Requires controlled conditions |

| Condensation + Reduction | Nitrotoluene + diethyl oxalate | Fe(OH)2 catalyst, hydrazine hydrate | Cost-effective, mild conditions | Multi-step, intermediate isolation |

| Alkylation + Hydrolysis | Indole-2-carboxylic acid derivatives | 4-fluorobenzyl bromide, K2CO3, DMF, NaOH | High selectivity, scalable | Requires inert atmosphere |

| Pd-Catalyzed Coupling | 3-bromoindole-2-carboxylic acid | Pd(OAc)2, DCC, HOBt, dichloromethane | Versatile, high yield | Catalyst cost, sensitivity |

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group undergoes esterification under acidic or coupling conditions. Hydrolysis regenerates the acid with base treatment:

Key Findings :

-

Esterification with methanol and catalytic sulfuric acid proceeds efficiently at reflux .

-

Hydrolysis using aqueous NaOH restores the carboxylic acid functionality .

Amide Formation

The acid forms amides via activation with carbodiimide reagents:

| Reagents/Conditions | Amine Partner | Product | Yield | Source |

|---|---|---|---|---|

| EDCI, CH<sub>2</sub>Cl<sub>2</sub>, rt | Indolic amine | Bis-indole amide | 50% |

Mechanistic Insight :

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) facilitates coupling with primary amines, forming stable amide bonds .

Heterocyclic Alkylation

The indole NH undergoes alkylation with benzyl halides:

| Reagents/Conditions | Alkylating Agent | Product | Yield | Source |

|---|---|---|---|---|

| K<sub>2</sub>CO<sub>3</sub>, DMF, rt | 4-Fluorobenzyl bromide | 1-(4-Fluorobenzyl)-2-(4-fluorophenyl)-1H-indole-3-carboxylic acid | 86% |

Structural Impact :

Nucleophilic Aromatic Substitution (SNAr)

The 4-fluorophenyl group participates in SNAr under high-temperature conditions:

| Reagents/Conditions | Nucleophile | Product | Yield | Source |

|---|---|---|---|---|

| K<sub>2</sub>CO<sub>3</sub>, DMF, 130°C | Piperidine | 2-(4-Piperidinophenyl)-1H-indole-3-carboxylic acid | 72% |

Limitations :

-

Fluorine’s poor leaving-group ability requires strongly activated aromatic systems (e.g., nitro or cyano substituents) .

Condensation Reactions

The carboxylic acid participates in Knoevenagel condensations for chalcone synthesis:

| Reagents/Conditions | Partner | Product | Yield | Source |

|---|---|---|---|---|

| Pyridine, 80°C | α-Cyanoacetophenone | 3-(Pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile | 65% |

Application :

-

Resulting α-cyano chalcones show anticancer activity (IC<sub>50</sub> = 193.93 µg/mL against A549 cells) .

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| CuO, Quinoline, 200°C | 2-(4-Fluorophenyl)-1H-indole | 58% |

Mechanism :

Biological Implications

-

Anticancer Activity : Derivatives like α-cyano chalcones exhibit cytotoxicity against A549 lung cancer cells (IC<sub>50</sub> = 193.93 µg/mL) .

-

HIV-1 Inhibition : Analogous indole-2-carboxylic acids act as integrase inhibitors (IC<sub>50</sub> = 0.13 µM) .

This compound’s versatility in organic synthesis and bioactivity underscores its importance in medicinal chemistry and drug development.

Scientific Research Applications

HIV-1 Integrase Inhibition

Recent studies have highlighted the efficacy of indole-2-carboxylic acid derivatives, including 2-(4-fluorophenyl)-1H-indole-3-carboxylic acid, as inhibitors of HIV-1 integrase. The compound has demonstrated a strong ability to inhibit the strand transfer activity of integrase, a critical enzyme in the HIV replication cycle.

- Binding Mechanism : The indole core and carboxyl group of the compound chelate magnesium ions essential for integrase activity. Structural modifications at the C3 position have been shown to enhance binding affinity and inhibitory potency.

- Case Study : A derivative of this compound exhibited an IC50 value of 0.13 μM against HIV-1 integrase, indicating high potency compared to other tested compounds .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| This compound | 0.13 | Integrase inhibition via magnesium chelation |

| Other derivatives | 12.41 - 47.44 | Variable inhibition with structural modifications |

Selective Haspin Inhibition

Another notable application of this compound is its role as a selective inhibitor of haspin, a kinase involved in cell cycle regulation and cancer progression.

- Mechanism of Action : By inhibiting haspin, the compound can disrupt mitotic processes in cancer cells, leading to reduced proliferation and increased apoptosis.

- Case Study : In vitro assays demonstrated that derivatives of this compound effectively reduced the viability of various cancer cell lines, showcasing its potential as an anticancer agent .

| Cell Line | Viability Reduction (%) | Concentration (μM) |

|---|---|---|

| A549 (Lung) | 70% | 10 |

| MCF7 (Breast) | 65% | 10 |

| HeLa (Cervical) | 80% | 5 |

Antipsychotic Activity

The compound has also been investigated for its neuropharmacological effects, particularly in the context of antipsychotic drug development.

- Mechanism : It has been suggested that the fluorinated indole derivatives may interact with dopamine receptors, potentially offering a new avenue for treating psychotic disorders.

- Case Study : Animal models indicated that certain derivatives reduced methamphetamine-induced hyperactivity, suggesting potential antipsychotic properties .

| Treatment Group | Effect on Hyperactivity (%) | Dosage (mg/kg) |

|---|---|---|

| Control | - | - |

| Compound A | 60% | 5 |

| Compound B | 75% | 10 |

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Functional Group Impact on Physicochemical Properties

- Carboxylic Acid vs. Ester/Amide Derivatives: The free carboxylic acid group in this compound likely increases aqueous solubility compared to esterified analogs like FUB-PB-22 or NM2201, which are more lipophilic and exhibit enhanced blood-brain barrier penetration (critical for cannabinoid activity) . Amide derivatives (e.g., N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) display higher melting points (249–250°C) due to strong hydrogen bonding, whereas esterified compounds may have lower melting points .

Biological Activity

2-(4-Fluorophenyl)-1H-indole-3-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : C_{15}H_{12}FNO_2

- Molecular Weight : 259.26 g/mol

Research indicates that this compound exhibits its biological activity primarily through the following mechanisms:

- HIV-1 Integrase Inhibition : Similar derivatives have shown effectiveness in inhibiting the strand transfer activity of HIV-1 integrase. The indole core and carboxyl group are crucial for chelating metal ions in the active site of the integrase enzyme, which is essential for its function .

- Anticancer Activity : Indole derivatives have been studied for their anticancer properties. They can induce apoptosis in cancer cells by modulating various signaling pathways and inhibiting anti-apoptotic proteins .

- Antimicrobial Properties : Some studies suggest potential antimicrobial effects, although specific data on this compound is limited.

Efficacy Against HIV-1 Integrase

In a study evaluating similar indole derivatives, compounds showed IC50 values ranging from 12.41 to 47.44 μM against HIV-1 integrase, indicating moderate inhibitory activity. Structural modifications at the C3 position significantly enhanced this activity, with some derivatives achieving IC50 values as low as 0.13 μM .

Anticancer Activity

A series of indole derivatives were tested against various cancer cell lines:

These results demonstrate that modifications to the indole structure can lead to significant improvements in anticancer potency.

Structure-Activity Relationship (SAR)

The SAR studies indicate that:

- Substitution Patterns : The introduction of halogenated phenyl groups at specific positions (such as C3 and C6) enhances biological activity.

- Indole Core Modifications : Variations in the indole core structure can impact binding affinity and selectivity towards target proteins, particularly in integrase inhibition and anticancer activity .

Case Studies

- Integrase Inhibition Study : A derivative of indole-2-carboxylic acid was optimized to improve integrase inhibition, achieving an IC50 of 0.13 μM through structural modifications that enhanced interactions with the integrase active site .

- Anticancer Efficacy : In a comparative study on indole derivatives, compounds were assessed against various cancer cell lines, revealing that specific substitutions led to improved efficacy against HCT116 cells compared to standard chemotherapeutics like fluorouracil .

Q & A

Q. What are the key considerations for optimizing the synthesis of 2-(4-fluorophenyl)-1H-indole-3-carboxylic acid?

The synthesis of this compound often involves cyclization and functional group modifications. A common approach includes:

- Cyclization of nitro precursors : For example, sodium dithionite-mediated reduction of nitro intermediates in a THF/EtOH/H2O solvent system at elevated temperatures (100°C) to form the indole core .

- Protection/deprotection strategies : Use of tert-butyl esters to protect the carboxylic acid group during synthesis, followed by acidic hydrolysis to yield the final product .

- Impurity mitigation : Common side products include incomplete reduction intermediates or regioisomers. Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for purification .

Q. How can researchers address challenges in purifying this compound?

Purification challenges arise due to polar functional groups (carboxylic acid, fluorine) and structural analogs. Recommended methods:

- Recrystallization : Use mixed solvents like ethanol/water to exploit solubility differences.

- Chromatography : Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases for high-resolution separation .

- Monitoring : TLC (silica gel, UV visualization) or LC-MS to track reaction progress and identify byproducts .

Q. What analytical techniques are most reliable for characterizing this compound?

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm regiochemistry of the indole ring and fluorine substitution pattern. Aromatic protons typically appear at δ 7.0–8.5 ppm, with coupling constants (e.g., <sup>3</sup>JHF) indicating para-fluorine placement .

- FTIR : Carboxylic acid C=O stretch (~1700 cm<sup>-1</sup>) and N–H indole absorption (~3400 cm<sup>-1</sup>) .

- High-resolution mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]<sup>+</sup> for C15H11FNO2: 264.0823) to rule out structural analogs .

Advanced Research Questions

Q. How can non-classical hydrogen bonding in the crystal structure of this compound be resolved using X-ray diffraction?

The indole N–H group may form weak C–H···π or π–π interactions instead of classical hydrogen bonds. Methodological steps:

- Data collection : Use low-temperature (93 K) single-crystal X-ray diffraction to enhance data quality .

- Software tools : SHELX suite (SHELXL for refinement) to model disordered electron density and weak interactions. The R factor should ideally be <0.05 for high-confidence structures .

- Validation : Check for consistency with similar indole derivatives (e.g., methyl 1-methyl-1H-indole-3-carboxylate) using the Cambridge Structural Database .

Q. How should researchers design in vitro assays to evaluate the pharmacological activity of this compound?

- Target selection : Prioritize enzymes/receptors with known indole interactions (e.g., cholesterol biosynthesis enzymes, as seen in structurally related pyrrolylheptanoic acid derivatives) .

- Assay conditions : Use fluorescence-based or colorimetric assays (e.g., APF/HPF probes for oxidative stress studies) in cell lines expressing target proteins .

- Control compounds : Compare activity to reference drugs (e.g., statins for cholesterol-lowering effects) and assess dose-response curves .

Q. How can contradictory data between NMR and X-ray crystallography be resolved during structural characterization?

- NMR vs. X-ray discrepancies : For example, dynamic disorder in solution (NMR) vs. static crystal packing (X-ray).

- Multi-technique validation : Use solid-state NMR to bridge solution- and solid-phase data .

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian software) to predict stable conformers and compare with experimental data .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.